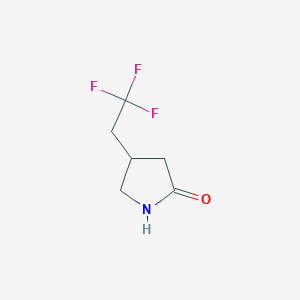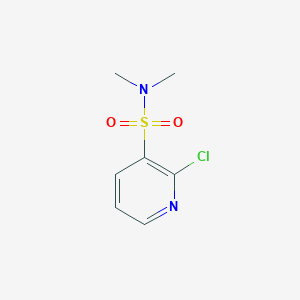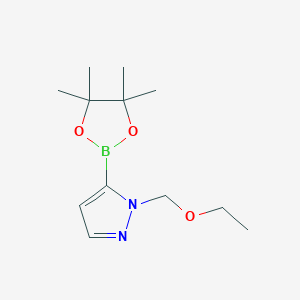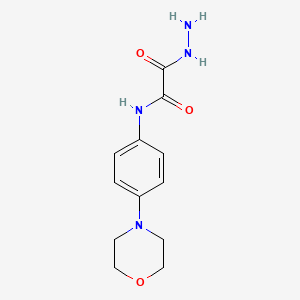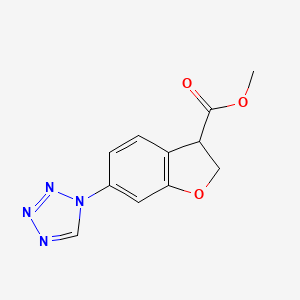
methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran ring fused with a tetrazole moiety
Métodos De Preparación
The synthesis of methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole and benzofuran rings can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions for these reactions include the use of catalysts, solvents, and controlled temperatures to achieve the desired products
Aplicaciones Científicas De Investigación
Methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs with antibacterial, antifungal, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mecanismo De Acción
The mechanism of action of methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with molecular targets in biological systems. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing it to bind to specific receptors and enzymes. This interaction can modulate biochemical pathways, leading to various biological effects such as inhibition of bacterial growth or reduction of inflammation .
Comparación Con Compuestos Similares
Methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
1H-tetrazole derivatives: These compounds share the tetrazole moiety and exhibit similar biological activities, but differ in their overall structure and specific applications.
Benzofuran derivatives:
Propiedades
Fórmula molecular |
C11H10N4O3 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H10N4O3/c1-17-11(16)9-5-18-10-4-7(2-3-8(9)10)15-6-12-13-14-15/h2-4,6,9H,5H2,1H3 |
Clave InChI |
BWCUNKOPCGXCNT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1COC2=C1C=CC(=C2)N3C=NN=N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
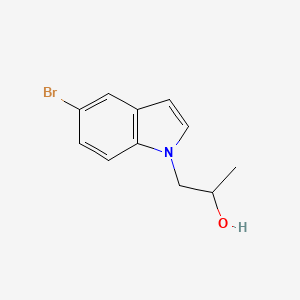
![4-[4'-(Phenylethynyl)phenylethynyl]phenylbromide](/img/structure/B8590953.png)
![(S)-(4-Methyl-4-azaspiro[2.4]heptan-5-yl)methanol](/img/structure/B8590965.png)
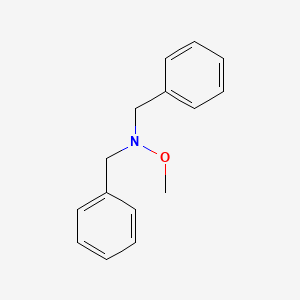
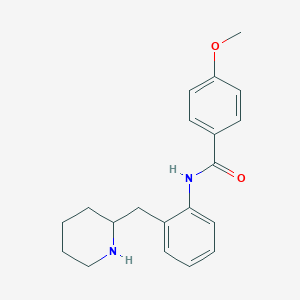
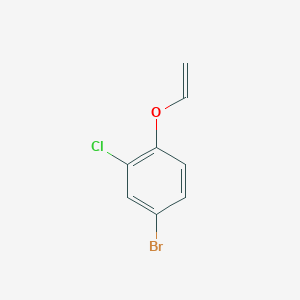
![[(E)-1-Azabicyclo[2.2.2]octane-3-ylidene]acetic acid methyl ester](/img/structure/B8590987.png)
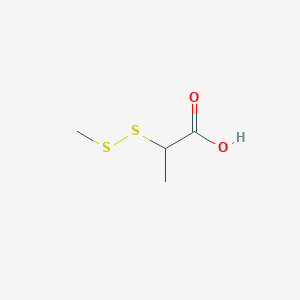
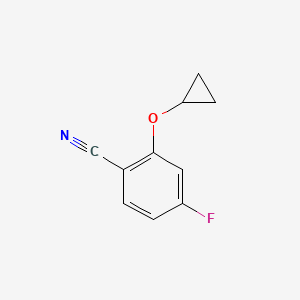
![Benzenethiol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8591014.png)
